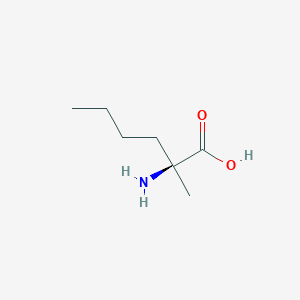

2-methyl-L-norleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-L-norleucine is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. It is also known as norvaline, which is a structural isomer of valine, with the only difference being the position of the methyl group. This amino acid has been synthesized through various methods, and its applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of 2-methyl-L-norleucine is not well understood, but it is believed to be related to its structural similarity to valine. It has been suggested that 2-methyl-L-norleucine may compete with valine for binding sites on enzymes and proteins, leading to altered enzyme activity and protein function.

Biochemical And Physiological Effects

2-methyl-L-norleucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to enhance the activity of the immune system by increasing the production of cytokines and stimulating the proliferation of immune cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-methyl-L-norleucine in lab experiments include its ability to act as a substrate for various enzymes and its unique structural properties. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

For research on 2-methyl-L-norleucine include exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to develop new synthetic methods for its production. Finally, the use of 2-methyl-L-norleucine in the synthesis of novel peptides and proteins with unique properties should be further explored.

Synthesis Methods

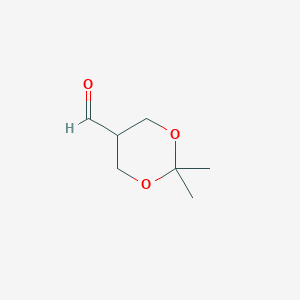

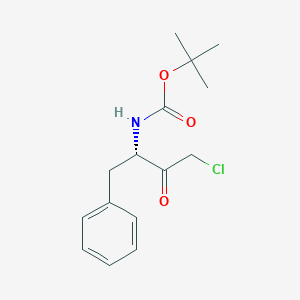

2-methyl-L-norleucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylbutyraldehyde with ammonia and hydrogen cyanide, followed by hydrolysis and decarboxylation. Enzymatic synthesis, on the other hand, involves the use of enzymes such as norvaline synthase, which catalyzes the conversion of L-leucine to norvaline.

Scientific Research Applications

2-methyl-L-norleucine has been widely used in scientific research as a tool to study protein synthesis and degradation. It is also used as a substrate for various enzymes, including aminoacyl-tRNA synthetases, which are responsible for the attachment of amino acids to tRNA molecules during protein synthesis. Additionally, 2-methyl-L-norleucine has been used as a building block for the synthesis of peptides and proteins with unique properties.

properties

CAS RN |

105815-96-1 |

|---|---|

Product Name |

2-methyl-L-norleucine |

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

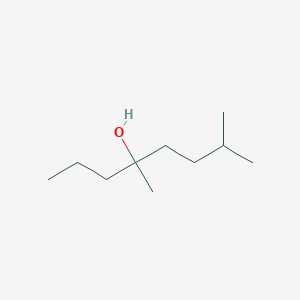

IUPAC Name |

(2S)-2-amino-2-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

LKZQHZQXROBVOO-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@](C)(C(=O)O)N |

SMILES |

CCCCC(C)(C(=O)O)N |

Canonical SMILES |

CCCCC(C)(C(=O)O)N |

synonyms |

L-Norleucine, 2-methyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)